4aH-1,5-naphthyridin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4aH-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-6H |
InChI Key |
OPMIRLASIYXUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4ah 1,5 Naphthyridin 2 One and Its Derivatives
Classical Approaches for Naphthyridine Core Construction
Traditional methods for building the 1,5-naphthyridine (B1222797) core often rely on cyclization and condensation reactions that have been known for over a century but remain relevant due to their robustness. nih.govencyclopedia.pub
The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,5-naphthyridines. nih.gov The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.gov Modified versions of this reaction are frequently employed for the preparation of the 1,5-naphthyridine skeleton. nih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields 2-(pyridin-2-yl)benzo[b] naphthyridine. nih.gov While the classic Friedländer reaction provides a direct route, modifications are often necessary to accommodate the electronic properties of pyridine-based starting materials and to control regioselectivity. nih.govmdpi.com A notable variation involves the reaction between 3-aminopyridine (B143674) and diethyl methylenemalonate, followed by thermal cyclization, to afford a 4-hydroxy-1,5-naphthyridine derivative. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | Benzo[b] naphthyridine | nih.gov |
| 3-Aminopyridine | Diethyl methylenemalonate | Heat | 4-Hydroxy-1,5-naphthyridine | nih.gov |
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine | nih.gov |
The Skraup synthesis is another classical method for constructing quinoline-like structures, which can be adapted for 1,5-naphthyridines. nih.govencyclopedia.pub The traditional Skraup reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. For the synthesis of 1,5-naphthyridines, a substituted 3-aminopyridine is used as the starting material. mdpi.comnih.gov For example, reacting 3-aminopyridine with glycerol using iodine as a catalyst in a dioxane/water mixture provides a more environmentally benign approach compared to the harsh conditions of the classic Skraup synthesis. mdpi.com Modifications can also involve using different carbonyl compounds; the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) leads to the formation of 2,8-dimethyl-1,5-naphthyridine. mdpi.comnih.gov
| Amine Reactant | Carbonyl/Glycerol Source | Conditions/Catalyst | Product | Reference |
| 3-Aminopyridine | Glycerol | Iodine, Dioxane/H₂O | 1,5-Naphthyridine | mdpi.com |
| 3-Amino-4-methylpyridine | Acetaldehyde | - | 2,8-Dimethyl-1,5-naphthyridine | mdpi.comnih.gov |
| 2,5-Diaminopyridine | Glycerol | H₂SO₄, m-NO₂PhSO₃Na | 1,5-Naphthyridin-2-amine |
The Semmler–Wolff reaction, or aromatization, is a transposition reaction used to convert α,β-unsaturated ketone oximes into α-amino-α,β-unsaturated ketones under acidic conditions. This methodology has been applied to the synthesis of fused dihydro-1,5-naphthyridin-2-ones. nih.govencyclopedia.pubresearchgate.net The synthesis begins with condensed indolizinediones derived from pyroglutamic acid. researchgate.netresearchgate.net The oximes of these ketones undergo a Semmler–Wolff transposition when treated with acid, leading directly to the fused dihydro-1,5-naphthyridinone core. researchgate.netresearchgate.netnais.net.cn This approach is particularly useful for creating complex, polycyclic systems incorporating the 1,5-naphthyridine nucleus. researchgate.net The treatment of oximes of certain tetracyclic ketones with acid can yield 3,4-dihydrobenzo[c] naphthyridin-2(1H)-ones in good yields. nih.gov
Cycloaddition reactions, especially [4+2] cycloadditions like the Diels-Alder reaction, are powerful tools for constructing cyclic and heterocyclic systems, including annulated 1,5-naphthyridines. nih.govencyclopedia.pub The hetero-Diels-Alder reaction, often referred to as the Povarov reaction, is particularly relevant. mdpi.com This reaction typically involves an electron-rich alkene (dienophile) reacting with an imine (heterodiene) generated in situ from an amine and an aldehyde. nih.gov For the synthesis of 1,5-naphthyridine derivatives, imines derived from 3-aminopyridine are used. mdpi.com The reaction between N-(3-pyridyl)aldimines and vinyl acetamide (B32628) can produce 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.com Intramolecular Diels-Alder reactions have also been employed, where a diene and dienophile are tethered in the same molecule, leading to fused systems upon cyclization. nih.govresearchgate.net For instance, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines furnishes 5,6-dihydrobenzo[c] naphthyridines. nih.gov
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Povarov Reaction | N-(3-pyridyl)aldimines + Vinyl acetamide | Lewis Acid (e.g., BF₃·Et₂O) | 1,2,3,4-Tetrahydro-1,5-naphthyridine | mdpi.com |
| Intramolecular Diels-Alder | o-Furyl(allylamino)pyridines | Microwave, Acid catalyst | 5,6-Dihydrobenzo[c] naphthyridine | nih.gov |
| Inverse Electron-Demand Diels-Alder | 1,2,4-Triazines with alkyne side chain | Microwave, 220 °C | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | beilstein-journals.org |
Modern Catalytic Strategies for 1,5-Naphthyridin-2-one Ring Formation
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles. Palladium-catalyzed cross-coupling reactions are at the forefront of modern strategies for constructing the 1,5-naphthyridin-2-one ring system, offering high efficiency and functional group tolerance. mdpi.com
Palladium-catalyzed reactions enable the formation of key C-C bonds, which are often followed by a cyclization step to form the naphthyridinone ring.
Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology has been adapted for 1,5-naphthyridinone synthesis. For example, the Heck reaction of 3-amino-2-bromopyridine (B189615) with ethyl acrylate (B77674) produces ethyl 3-aminopyridine-2-acrylate. clockss.org This intermediate can then be cyclized by treatment with sodium ethoxide to yield 1,5-naphthyridin-2(1H)-one. clockss.org Similarly, reacting 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate under Heck conditions, followed by cyclization, provides a route to 1,5-naphthyridine derivatives. mdpi.comnih.gov A unique tandem Heck-lactamization has also been reported for forming a 1,6-naphthyridin-2(1H)-one ring system. acs.org
Suzuki Reaction : The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is a versatile and widely used method for C-C bond formation. nih.gov It is frequently employed in multi-step syntheses of complex 1,5-naphthyridinones. nih.govacs.org A common strategy involves a Suzuki coupling to introduce a key substituent, followed by a separate cyclization step. For example, 8-bromo-2-methoxynaphthyridine can be coupled with various arylboronic acids via a Suzuki reaction, and the resulting 8-aryl-2-methoxynaphthyridines can be converted to the corresponding naphthyridones. nih.gov In another approach, a one-pot, three-component reaction involving a nucleophilic aromatic substitution, intramolecular cyclization, and a final Suzuki coupling was developed to efficiently synthesize benzo[h] researchgate.netnaphthyridin-2(1H)-ones. nih.gov
Negishi Reaction : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is valuable for creating C-C bonds and has been applied to the synthesis of functionalized naphthyridines. nih.gov The synthesis of a specific Stille reagent, 2-(2-thienyl)-6-tributylstannylpyridine, was achieved via a Negishi coupling between 2-bromo-6-tributylstannylpyridine and 2-thiophenyl zinc chloride, showcasing its utility in preparing building blocks for more complex heterocyclic systems. diva-portal.org Stepwise cross-coupling reactions on di-halogenated naphthyridines, using a Pd-catalyzed Negishi reaction followed by a Co-catalyzed coupling, allow for regioselective functionalization. acs.org
| Coupling Reaction | Halide Component | Coupling Partner | Catalyst System | Product/Intermediate Type | Reference |
| Heck | 3-Amino-2-bromopyridine | Ethyl acrylate | Pd(OAc)₂ | Ethyl 3-aminopyridine-2-acrylate | clockss.org |
| Suzuki | 8-Bromo-2-methoxynaphthyridine | Arylboronic acid | Pd catalyst | 8-Aryl-2-methoxynaphthyridine | nih.gov |
| Negishi | 2-Bromo-6-tributylstannylpyridine | 2-Thiophenyl zinc chloride | - | 2-(2-Thienyl)-6-tributylstannylpyridine | diva-portal.org |
Metal-Free and Organocatalytic Approaches
In recent years, there has been a significant shift towards the development of metal-free and organocatalytic methods for the synthesis of heterocyclic compounds to avoid residual metal contamination in the final products. nih.gov These approaches are considered environmentally friendly and often provide high yields and selectivity. nih.govresearchgate.net
Metal-free synthesis of nitrogen-containing heterocycles can be achieved through methods like intramolecular electrochemical C-H aminations, which use electricity as a clean redox agent. nih.gov For instance, the electrochemical synthesis of indoles and indolines proceeds under metal- and external oxidant-free conditions. nih.gov Another approach involves the use of iodine and polyethylene (B3416737) glycol (PEG) to form an iodonium-triiodide ion-pair complex that can promote the synthesis of flavonoids without the need for a metal catalyst. rsc.org Brønsted acidic ionic liquids have also been employed as reusable catalysts for reactions like the Friedel-Crafts reaction under metal- and solvent-free conditions. researchgate.netrsc.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of complex molecules, including spirooxindoles. researchgate.net These catalysts can be bifunctional, incorporating moieties like thiourea (B124793) along with a tertiary amine to achieve high efficiency. researchgate.net Organocatalytic cascade reactions, involving multiple steps in a single pot, have been developed for the enantioselective synthesis of various heterocyclic scaffolds. researchgate.net For example, a cascade reaction involving isatylidene malononitrile (B47326) derivatives and 1,3-diones can be catalyzed by a chiral tertiary amine to produce spiro[4H-pyran-3,3'-oxindole] derivatives. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained prominence as a technique that can significantly reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. derpharmachemica.comnih.gov This method is considered a green chemistry approach due to its efficiency and reduced energy consumption. derpharmachemica.com
The synthesis of various naphthyridine derivatives has been successfully achieved using microwave irradiation. For example, pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(3H)-ones have been synthesized in a catalyst-free reaction under microwave conditions. nih.govresearchgate.net This method has also been applied to the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile, resulting in excellent yields and high purity. derpharmachemica.com Similarly, 2,4-dihydroxy-1,8-naphthyridines and their derivatives have been prepared under solvent and catalyst-free microwave conditions. researchgate.net The synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles was also achieved using both microwave irradiation and conventional heating, with the microwave method offering advantages in terms of reaction time. nih.gov Furthermore, the intramolecular cyclocondensation of 2-amino acid-derived enamines to form 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones has been efficiently carried out under microwave irradiation. mdpi.com
Green Chemistry Considerations in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of naphthyridinone systems to develop more sustainable and environmentally benign processes. derpharmachemica.com This includes the use of less toxic reagents, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. derpharmachemica.comresearchgate.net
One key aspect of green chemistry is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. researchgate.nettcichemicals.com The use of ionic liquids as a green reaction medium has also been explored for the synthesis of naphthyridine derivatives. researchgate.net These protocols are often simple, convenient, and result in high yields with easy work-up procedures. researchgate.net For instance, a one-pot, three-component reaction in ethanol has been developed for the synthesis of 5-chloro-4-phenyl benzo[f] nih.govresearchgate.netnaphthyridine-2-amino-3-carbonitrile derivatives in an environmentally friendly manner. researchgate.net
Catalyst choice is another important consideration. The use of inexpensive, stable, and reusable catalysts, such as N-bromosulfonamides, aligns with green chemistry principles. organic-chemistry.org These catalysts have been successfully used in the three-component condensation reaction for the synthesis of 1,8-naphthyridine (B1210474) derivatives at room temperature. organic-chemistry.org
Multi-Component Reactions (MCRs) Towards Naphthyridinone Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecular scaffolds like naphthyridinones from simple starting materials in a single pot. tcichemicals.comorganic-chemistry.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. tcichemicals.com
Several MCRs have been developed for the synthesis of various naphthyridine derivatives. A notable example is the three-component condensation of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes. organic-chemistry.org This reaction, catalyzed by N-bromosulfonamides, proceeds at room temperature to afford 1,8-naphthyridine derivatives in good to high yields. organic-chemistry.org Another MCR involves the reaction of malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones under increased pressure to form pyridazino[5,4,3-de] nih.govresearchgate.netnaphthyridine derivatives. nih.gov The use of ionic liquids as a green medium has also been employed in a three-component reaction of an aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate to synthesize naphthyridine derivatives. researchgate.net
| Reactants | Catalyst/Conditions | Product | Reference |
| Substituted 2-aminopyridines, malononitrile/cyanoacetate, aldehydes | N-bromosulfonamides, room temperature | 1,8-Naphthyridine derivatives | organic-chemistry.org |
| Malononitrile, aldehydes, 2-oxoglyoxalarylhydrazones | Increased pressure | Pyridazino[5,4,3-de] nih.govresearchgate.netnaphthyridine derivatives | nih.gov |
| Aldehyde, enamine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Ionic liquid | Naphthyridine derivatives | researchgate.net |
Regioselective and Stereoselective Synthesis of Saturated 1,5-Naphthyridin-2-one Structures
The regioselective and stereoselective synthesis of saturated 1,5-naphthyridin-2-one structures is crucial for controlling the three-dimensional arrangement of atoms in the molecule, which can significantly impact its biological activity.
An aza-Diels-Alder reaction, also known as the Povarov reaction, has been utilized for the regio- and stereoselective synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.gov This Lewis acid-activated reaction proceeds through an endo transition state to control the stereochemistry. nih.gov Similarly, a domino Knoevenagel hetero-Diels-Alder reaction has been employed for the regioselective synthesis of chromeno[4',3':4,5]pyrano[3,2-c] nih.govresearchgate.netnaphthyridin-13(6H)-one derivatives. researchgate.net
The development of methods for the regioselective functionalization of the naphthyridine scaffold is also an active area of research. uni-muenchen.de For example, directed zincation or magnesiation of the 2-pyridone and 2,7-naphthyridone scaffolds using TMP-bases allows for regioselective metalation. uni-muenchen.de Furthermore, catalyst-free 1,2-trans-dihalogenation of alkynes has been developed with exclusive regio- and stereoselectivity for the synthesis of 1,2-dihaloalkenes, which can be valuable building blocks. nih.gov
Synthetic Routes to Key Intermediates of 4aH-1,5-Naphthyridin-2-one Precursors
The synthesis of this compound often relies on the preparation of key intermediates, which are then cyclized to form the final heterocyclic system. Various synthetic routes have been developed to access these important precursors. nih.govnih.govmdpi.com
One common approach involves the construction of the naphthyridinone ring from a preformed pyridine (B92270). nih.govmdpi.com For example, a 4-aminopyridine (B3432731) derivative bearing a functional group like an aldehyde, nitrile, or ester at the 3-position can be condensed with a suitable partner to form the second ring. nih.govmdpi.com The condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol is a classic example. nih.govmdpi.com Similarly, 4-aminonicotinonitrile (B111998) can be reacted with diethyl malonate in the presence of sodium ethoxide to yield the corresponding naphthyridinone. nih.govmdpi.com
Another strategy starts with a preformed pyridone ring. nih.govmdpi.com For instance, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can be treated with a hydrogen halide to yield 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. mdpi.com
Palladium-mediated reactions, such as the Heck reaction, have also been employed to synthesize 1,5-naphthyridinone precursors. nih.gov The reaction of a substituted 3-aminopyridine with methyl acrylate, followed by cyclization, provides a route to the 1,5-naphthyridinone skeleton. nih.gov Additionally, Stille cross-coupling reactions using versatile alkenyl-metal reagents can be used to construct the naphthyridine core. nih.gov
| Precursor Type | Key Reaction | Product | Reference |
| 4-Aminopyridine derivative | Condensation | Naphthyridinone | nih.govmdpi.com |
| Preformed pyridone | Halogenation | Halogenated naphthyridinone | mdpi.com |
| 3-Aminopyridine | Heck reaction and cyclization | 1,5-Naphthyridinone | nih.gov |
| Alkenyl-metal reagents | Stille cross-coupling | 1,5-Naphthyridine | nih.gov |
Chemical Reactivity and Derivatization of the 4ah 1,5 Naphthyridin 2 One Scaffold
Electrophilic Substitution Reactions on the Naphthyridinone Core
The reactivity of the 1,5-naphthyridine (B1222797) system towards electrophiles shares similarities with that of quinoline. nih.gov Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.commasterorganicchemistry.com The general mechanism proceeds through a two-step process: attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com
For the 4aH-1,5-naphthyridin-2-one core, the pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the pyridinone ring is more electron-rich and thus more susceptible to electrophilic substitution. The precise regioselectivity of these reactions is influenced by the existing substituents on the ring system. masterorganicchemistry.com While specific studies on electrophilic substitution directly on the this compound parent compound are limited, the principles of EAS on related heterocyclic systems provide valuable insights. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition and Substitution Reactions
Nucleophilic reactions are a cornerstone of carbonyl chemistry. masterorganicchemistry.com The carbonyl group in the this compound scaffold is a prime site for nucleophilic addition. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction, whether it is reversible or irreversible, depends largely on the basicity of the attacking nucleophile. masterorganicchemistry.com
Furthermore, nucleophilic substitution reactions can occur at positions on the naphthyridinone ring that are activated by appropriate leaving groups. For instance, a halogenated naphthyridinone can undergo nucleophilic substitution where the halogen is displaced by a nucleophile. nih.gov The reactivity pattern for nucleophilic substitutions on 1,5-naphthyridines is comparable to that of quinolines. nih.gov
Oxidation and Reduction Pathways of the Naphthyridinone Ring System
The this compound ring system can undergo both oxidation and reduction reactions, which are fundamental transformations involving the transfer of electrons. byjus.comlibretexts.org
Oxidation: Oxidation can manifest as dehydrogenation, converting a tetrahydro- or dihydro-naphthyridine derivative into a more aromatic system. mdpi.com For example, the aromatization of tetrahydro-1,5-naphthyridine derivatives can be achieved under various oxidizing conditions. nih.gov Another common oxidative transformation is the conversion of a carbonyl group into a lactone or ester via a Baeyer-Villiger type oxidation. rsc.org The oxidation of the indole (B1671886) 2,3-double bond in related fused systems using reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of ketoamides. rsc.org
Reduction: Reduction of the this compound system can target the carbonyl group or the pyridinone ring. The transformation of the carbonyl group to a methylene (B1212753) group is a common reduction reaction, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in combination with aluminum chloride (AlCl₃). mdpi.com This effectively converts the naphthyridinone into a naphthyridine. mdpi.com
Functionalization Strategies and Peripheral Modifications
Halogenation Reactions
Halogenation is a key functionalization strategy for introducing reactive handles onto the naphthyridinone core. The introduction of halogen atoms, such as chlorine or bromine, provides sites for subsequent cross-coupling reactions or nucleophilic substitutions. For instance, 1,5-naphthyridin-2,6-diones can be converted to their corresponding dichloro derivatives. nih.gov The synthesis of halogenated naphthyridines, such as 2,6-dichloro-1,5-naphthyridine (B1582902) and 1,5-dichloro-2,6-naphthyridine, has been reported, highlighting the feasibility of introducing halogens at various positions on the naphthyridine scaffold.
N-Alkylation and N-Acylation Reactions
The nitrogen atom in the pyridinone ring of the this compound scaffold is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. nih.gov
N-Alkylation: This reaction typically involves the treatment of the naphthyridinone with an alkyl halide in the presence of a base. nih.gov For example, 1,5-naphthyridine-2,6-dione has been dialkylated using 1-bromooctane. nih.gov Efficient methods for the synthesis of both O- and N-alkylated products of related tetrahydrobenzo[c] nih.govpreprints.orgnaphthyrin-5(6H)-one have been developed, showcasing the possibility of regioselective alkylation. nih.gov Electrochemical methods have also been explored for N-alkylation using carboxylic acids. rsc.org
N-Acylation: This involves the reaction of the naphthyridinone with an acylating agent, such as an acyl chloride or anhydride. These reactions introduce an acyl group onto the nitrogen atom. Electrochemical strategies have also been developed for N-acylation. rsc.org
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃) | N-Alkyl naphthyridinone |
| N-Acylation | Acylating agent (e.g., acyl chloride) | N-Acyl naphthyridinone |
C-C Bond Forming Reactions Beyond Cross-Coupling
Beyond the widely used palladium-catalyzed cross-coupling reactions, other methods for forming carbon-carbon bonds on the naphthyridinone scaffold are valuable for building molecular complexity. pitt.edulibretexts.org These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules.
One such approach is the Friedel-Crafts-type arylation, which involves the reaction of the naphthyridinone with an aromatic compound in the presence of a catalyst. pitt.edu Another strategy involves the activation of C-H bonds. For instance, the C-H bond at a position alpha to a nitrogen atom in a heterocyclic ring can be activated to react with various partners. Domino reactions, such as the aza-Michael-inverse-electron-demand-hetero-Diels–Alder/retro-Diels–Alder reaction, have been developed to construct polysubstituted tetrahydronaphthyridine scaffolds. acs.org
| Reaction Name | Description |
| Friedel-Crafts-type Arylation | Formation of a C-C bond between the naphthyridinone core and an aromatic ring. pitt.edu |
| C-H Activation | Direct functionalization of a C-H bond on the scaffold. |
| Domino Reactions | A sequence of intramolecular reactions to build complex ring systems. acs.org |
Introduction of Diverse Substituents (e.g., amino, hydroxyl, nitrile, carbonyl groups)
The introduction of various functional groups onto the 1,5-naphthyridin-2-one core is crucial for modifying its chemical and biological properties. While derivatization of the specific this compound tautomer is not extensively documented, a wealth of research exists on the functionalization of the stable 1,5-naphthyridin-2(1H)-one ring system. These reactions provide insight into the potential reactivity of the scaffold.
Amino Groups: Aminated 1,5-naphthyridine derivatives are commonly synthesized through nucleophilic aromatic substitution (SNAr) reactions. nih.gov Halogenated precursors, such as 2-chloro- or 4-chloro-1,5-naphthyridines, serve as versatile intermediates. For instance, 4-chloro-1,5-naphthyridines react with various primary and secondary amines to yield 4-amino-1,5-naphthyridine derivatives. nih.gov Palladium-catalyzed methods, like the Buchwald-Hartwig amination, have also been successfully employed to form C-N bonds by coupling halo-naphthyridines with amines. mdpi.com
Hydroxyl Groups: The hydroxyl group is an intrinsic feature of one of the major tautomers of naphthyridinones, the naphthyridinol form. Synthetically, hydroxylated 1,5-naphthyridin-2-ones can be prepared through cyclization reactions. The Gould-Jacobs reaction, involving the condensation of 3-aminopyridine (B143674) with diethyl methylenemalonate followed by thermal cyclization, yields 4-hydroxy-1,5-naphthyridine-3-carboxylate derivatives. nih.gov Similarly, condensation reactions using aminonicotinic acids can produce hydroxyl-substituted 1,6-naphthyridin-2(1H)-ones, a closely related isomer. mdpi.com These hydroxyl groups behave chemically like phenols and can be converted into other functional groups, such as halides, for further derivatization. nih.govmdpi.com
Nitrile Groups: The cyano group can be introduced onto the 1,5-naphthyridine scaffold through several methods. One approach involves the reaction of 1,5-naphthyridine N-oxides with cyanide sources like trimethylsilylcyanide (TMSCN) or potassium cyanide. mdpi.com This method, known as the Reissert-Henze reaction, typically installs the nitrile group at the C2 position. Alternatively, nitriles can be prepared from the dehydration of primary amides using reagents such as phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). chemistrysteps.com
Carbonyl Groups: The "2-one" designation of the parent scaffold already denotes the presence of a carbonyl group in its lactam form. Additional carbonyl functionalities, such as aldehydes or carboxylic acids, can be introduced by modifying substituents on the ring. For example, a study on (1,5-naphthyridin-4-yl)methanol (B11922527) demonstrated that the primary alcohol could be oxidized to the corresponding aldehyde or carboxylic acid. Furthermore, derivatives bearing carboxylic ester and carboxamide groups at the C-3 position have been synthesized and studied extensively, highlighting the importance of carbonyl-containing substituents in modulating the molecule's properties. nih.gov
Table 1: Examples of Substituted 1,5-Naphthyridin-2(1H)-one Derivatives and Synthetic Precursors
| Substituent Type | Example Compound/Precursor | Synthetic Method | Reference(s) |
| Amino | 4-Amino-1,5-naphthyridine | Nucleophilic substitution of 4-chloro-1,5-naphthyridine (B1297630) with an amine | nih.gov |
| 2-Amino-1,5-naphthyridine | Buchwald-Hartwig amination of 2-bromo-1,5-naphthyridine (B1331438) | mdpi.com | |
| Hydroxyl | 4-Hydroxy-1,5-naphthyridin-2(1H)-one | Gould-Jacobs reaction from 3-aminopyridine | nih.gov |
| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one | Multi-step synthesis and cyclization | nih.gov | |
| Nitrile | 2-Cyano-1,5-naphthyridine | Reaction of 1,5-naphthyridine N-oxide with TMSCN | mdpi.com |
| 4-Amino-1,5-naphthyridine-3-carbonitrile | Cyclization reactions | nih.gov | |
| Carbonyl | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Gould-Jacobs reaction | nih.gov |
| 7-Benzyl-4-hydroxy-1,5-naphthyridine-2(1H)-one-3-carboxamide | Derivatization of the 3-carboxylic acid | nih.gov |
Rearrangement Reactions and Tautomeric Considerations
The structural dynamics of the this compound system are primarily governed by tautomerism, with the potential for skeletal rearrangements being a characteristic of the broader naphthyridine family.
Tautomeric Considerations: The this compound is a non-aromatic tautomer within a system that includes the aromatic hydroxy form (1,5-naphthyridin-2-ol) and the aromatic lactam form (1,5-naphthyridin-2(1H)-one). The equilibrium between these forms is fundamental to the scaffold's chemistry.
Lactam-Lactim Tautomerism: The most significant equilibrium is the lactam-lactim tautomerism between the 1,5-naphthyridin-2(1H)-one (lactam) and 1,5-naphthyridin-2-ol (lactim) forms. Spectroscopic studies on related systems, such as 1,5-naphthyridine-2,6-dione, have shown that the pyridone (lactam) tautomer is the predominant species in solution. acs.org This stability is attributed to the amide resonance within the pyridone ring.
Keto-Enol Tautomerism: The this compound represents a keto tautomer. Its conversion to an enol form would be a key step in potential acid- or base-catalyzed reactions at the alpha-carbon position. libretexts.org However, the drive towards aromatization strongly favors the 1,5-naphthyridin-2(1H)-one structure over its non-aromatic 4aH counterpart.
Bridgehead Hydrogen Species: The existence of tautomers with a hydrogen atom at a bridgehead position (such as 4aH) has been a subject of debate. Studies on the pseudobases of naphthyridine dications have refuted interpretations involving such structures, suggesting that alternative isomers like 1,2-dihydro-2-hydroxynaphthyridines are the major species. rsc.org This indicates that the this compound is likely a high-energy, transient species and not a significantly populated tautomer under normal conditions.
Rearrangement Reactions: While rearrangement reactions are a known facet of naphthyridine chemistry, specific examples starting from the this compound scaffold are not documented in the literature. However, rearrangements in related saturated and partially saturated naphthyridine systems suggest potential transformation pathways.
Smiles Rearrangement: The Smiles rearrangement has been observed in other isomeric systems, such as 2,7-naphthyridines. This intramolecular nucleophilic aromatic substitution typically involves the migration of an aryl group. For example, 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivatives have been shown to rearrange to form 1-amino-3-oxo-2,7-naphthyridines. mdpi.com
Ring Transformations: More drastic skeletal rearrangements have been reported for halogenonaphthyridines under strong basic conditions, such as treatment with potassium amide in liquid ammonia. For instance, 2-bromo-1,5-naphthyridine was found to undergo a ring transformation to yield an aminomethyl-triazanaphthalene derivative. wur.nl
Rearrangements of Tetrahydro-2,7-naphthyridines: In studies on 1,3-diamino-5,6,7,8-tetrahydro-2,7-naphthyridines, a rearrangement leading to 6,8-diamino-2,7-naphthyridin-1-ones was discovered, contingent on the nature of the amine substituents. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 4ah 1,5 Naphthyridin 2 One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4aH-1,5-naphthyridin-2-one systems. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons. msu.edu The chemical shifts (δ) offer clues about the electronic environment of each nucleus, while the integration of ¹H signals reveals the ratio of protons in those environments. libretexts.org Spin-spin coupling in high-resolution spectra splits signals into multiplets (e.g., doublets, triplets), and the coupling constants (J values) help establish which atoms are connected through bonds. libretexts.org
For complex structures like substituted 4aH-1,5-naphthyridin-2-ones, two-dimensional (2D) NMR techniques are often required for complete assignment.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the spin systems within the saturated and aromatic portions of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the regiochemistry of substituents on the naphthyridinone core.
Stereochemical assignments, particularly the relative configuration at the C4a chiral center and other potential stereocenters in the saturated ring, are determined using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY). These experiments detect protons that are close in space, allowing for the determination of their relative orientation (e.g., cis or trans). Furthermore, the magnitude of vicinal proton-proton coupling constants (³JHH) can help deduce dihedral angles and thus the conformation of the saturated ring. magritek.com For instance, larger coupling constants are typically observed for trans-diaxial protons in a chair-like conformation compared to other arrangements. magritek.com
Representative NMR Data for a Substituted this compound Derivative
This table presents hypothetical but representative data based on values reported for analogous heterocyclic systems. doi.orgmdpi.comub.edu
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment |
| 8.55 (dd, J=4.5, 1.7 Hz) | H-2 | 165.5 | C=O (C-2) |
| 8.31 (dd, J=8.0, 1.7 Hz) | H-4 | 155.0 | C-2 |
| 7.15 (dd, J=8.0, 4.5 Hz) | H-3 | 145.2 | C-8a |
| 7.80 (s) | N-H | 137.1 | C-4 |
| 4.10 (m) | H-4a | 122.5 | C-3 |
| 2.50-2.80 (m) | CH₂ | 120.1 | C-4b |
| 1.80-2.10 (m) | CH₂ | 55.3 | C-4a |
| - | - | 35.8 | CH₂ |
| - | - | 28.4 | CH₂ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high precision. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high accuracy (typically within 5 ppm) allows for the calculation of a unique molecular formula, distinguishing between compounds that have the same nominal mass. nih.gov For novel this compound derivatives, HRMS is the definitive method for confirming their elemental composition. mdpi.com
Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used for fragmentation analysis to further confirm the structure. nih.gov In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" and confirming the connectivity of the core skeleton. youtube.commsu.edu
For a typical this compound system, key fragmentation pathways could include:
Loss of carbon monoxide (CO): A characteristic fragmentation for lactams and ketones, resulting in a loss of 28 Da.
Retro-Diels-Alder (RDA) reaction: Cleavage of the saturated ring can lead to characteristic neutral losses, revealing the nature of the original fused rings.
Cleavage of substituents: Loss of groups attached to the naphthyridinone core.
Sequential losses: Fragment ions can themselves fragment further, for example, by losing H₂ or other small molecules. msu.edu
By analyzing these losses, the different components of the molecular structure can be pieced together like a puzzle, corroborating the assignments made by NMR.
Representative HRMS Data for a Hypothetical this compound
| Analysis | Data |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Calculated Mass [M+H]⁺ | 175.0866 |
| Measured Mass [M+H]⁺ | 175.0862 |
| Mass Error | -2.3 ppm |
Plausible Fragmentation Analysis Data
| Measured Fragment (m/z) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|
| 147.0917 | Carbon Monoxide (CO) | CO |
| 119.0863 | Ethylene (C₂H₄) via RDA | C₂H₄ |
| 92.0502 | CO + C₂H₃N | CO, C₂H₃N |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
While spectroscopic methods provide information about connectivity and relative stereochemistry, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information. libretexts.org This technique is unparalleled for the unambiguous determination of the absolute stereochemistry at the 4aH-bridgehead position and any other chiral centers within the molecule, which is often challenging to establish by spectroscopy alone. mdpi.com
An X-ray crystal structure analysis provides precise data on bond lengths, bond angles, and torsion angles. This information reveals the exact conformation of the molecule in the solid state. For this compound systems, this would include the puckering of the saturated ring (e.g., chair, boat, or twist-boat conformation) and the relative orientation of substituents.
Furthermore, crystallography elucidates the supramolecular assembly through the analysis of intermolecular interactions. Hydrogen bonds are particularly important in naphthyridinone structures. For example, in N-unsubstituted derivatives, the N-H donor and the lactam carbonyl (C=O) acceptor can form strong hydrogen-bonded dimers or chains, which dictate the crystal packing. researchgate.net Other non-covalent interactions, such as π-π stacking between aromatic rings and van der Waals forces, also play a critical role in the solid-state architecture.
Typical Crystallographic Data for a Naphthyridine Derivative
This table presents a set of typical parameters that would be reported in a crystallographic study. mdpi.comresearchgate.net
| Parameter | Example Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Formula Weight | 278.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.517 |
| b (Å) | 11.667 |
| c (Å) | 14.376 |
| β (°) | 94.74 |
| Volume (ų) | 1423.5 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. numberanalytics.com The two techniques are often complementary; a molecular vibration that is strong in an IR spectrum may be weak or absent in the Raman spectrum, and vice versa. jascoinc.com This complementarity arises from their different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. libretexts.orgillinois.edu
For the this compound scaffold, vibrational spectroscopy is particularly useful for confirming the presence of key functional groups:
C=O Stretch: The amide carbonyl group (lactam) gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. ub.edu Its exact position can provide clues about hydrogen bonding; a lower frequency often indicates participation in a hydrogen bond.
N-H Stretch: For N1-unsubstituted compounds, a moderate to sharp band appears in the 3200-3400 cm⁻¹ region of the IR spectrum.
C-H Stretches: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring appear just below 3000 cm⁻¹.
C=C and C=N Stretches: Vibrations from the aromatic pyridine (B92270) ring appear in the 1400-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole, providing a characteristic signature for a specific this compound derivative.
Characteristic Vibrational Frequencies for a this compound System
This table summarizes expected vibrational frequencies based on data from analogous compounds. mdpi.comub.edu
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| N-H Stretch | 3200-3400 | Medium | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong | Strong |
| C=O Stretch (Lactam) | 1650-1680 | Very Strong | Medium |
| Aromatic C=C/C=N Stretches | 1400-1620 | Strong-Medium | Strong-Medium |
| C-N Stretch | 1200-1350 | Medium | Medium-Weak |
Computational and Theoretical Investigations of 4ah 1,5 Naphthyridin 2 One and Analogues
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of 1,5-naphthyridine (B1222797) derivatives. nih.govresearchgate.net DFT calculations can predict various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.
For instance, DFT studies on related naphthyridinone derivatives have been employed to understand their inhibitory activity against enzymes like ALK5. nih.gov By calculating the electronic properties of these compounds, researchers can build structure-activity relationships (SAR) that correlate electronic features with biological function. Combined experimental and computational investigations, including DFT, have also been used to elucidate reaction mechanisms, such as the stepwise [4+2]-cycloaddition for the synthesis of 1,5-naphthyridines. nih.govmdpi.com
In a study on pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, DFT calculations were used to support the assignment of electronic absorption spectra, with the calculated absorption maxima showing good agreement with experimental results. ias.ac.inias.ac.in These calculations also provided insights into the electron distribution in the HOMO and LUMO, which is fundamental to understanding the electronic transitions. ias.ac.in
The table below presents hypothetical DFT-calculated electronic properties for 4aH-1,5-naphthyridin-2-one and a substituted analogue to illustrate the kind of data generated in such studies.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.5 | -1.2 | 5.3 | 3.5 |
| 8-Chloro-4aH-1,5-Naphthyridin-2-one | -6.8 | -1.5 | 5.3 | 4.2 |
| 4-Methyl-4aH-1,5-Naphthyridin-2-one | -6.3 | -1.1 | 5.2 | 3.7 |
This table is illustrative and based on typical values for similar heterocyclic systems. Actual values would require specific DFT calculations.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical to its function, particularly in biological systems where it dictates how a molecule interacts with its target. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies, providing a map of the molecule's energy landscape.
For analogues of this compound, computational methods are used to identify the most stable conformers and the energy barriers between them. This is particularly important for flexible molecules with rotatable bonds. For example, in a study of pyrimido[4,5-c]quinoline (B14755456) derivatives, conformational analysis revealed that active compounds had smaller differences between their low-energy ground state conformation and their predicted binding pose in a protein pocket. biorxiv.org This suggests that pre-organization for binding is a key factor for activity.
In the case of 2-amino-1,8-naphthyridine dimers, conformational analysis indicated that while most adopt unstacked conformations in solution, some have a higher probability of existing in a stacked conformation, which influences their binding to DNA and RNA. osaka-u.ac.jp For this compound, which has a rigid core, conformational analysis would focus on any substituents on the ring system.
Below is a hypothetical table showing the relative energies of different conformers for a substituted this compound derivative.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.0 | 75 |
| B | 180 | 1.5 | 20 |
| C | -60 | 2.5 | 5 |
This table is for illustrative purposes. The specific conformers and their energies would depend on the substituent and the computational method used.
Proton Affinity and Basicity Studies
Proton affinity (PA) is a measure of the gas-phase basicity of a molecule and is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org Gas-phase basicity (GB) is the corresponding Gibbs free energy change. nih.gov These values are fundamental to understanding a molecule's acid-base chemistry.
Computational methods, particularly DFT, are well-suited for calculating proton affinities and basicities. researchgate.net For polycyclic aromatic nitrogen heterocycles like 1,5-naphthyridine, the presence of two nitrogen atoms and their relative positions influence the basicity. In 1,5-naphthyridines, charge delocalization can weaken the mutual effects of the nitrogen atoms, leading to a decrease in proton affinities compared to related compounds. researchgate.netmdpi.com
Theoretical studies can predict the most likely site of protonation. For this compound, potential protonation sites include the nitrogen atom at position 5 and the carbonyl oxygen. The calculated proton affinities for each site would reveal the preferred protonation center. The basicity of these compounds is also a key factor in their potential use as catalysts or in the formation of metal complexes. researchgate.netresearchgate.net
The following table provides hypothetical calculated proton affinities and gas-phase basicities for the different potential protonation sites of this compound.
| Protonation Site | Proton Affinity (PA) (kcal/mol) | Gas-Phase Basicity (GB) (kcal/mol) |
| N5 | 220 | 212 |
| O (C2) | 210 | 203 |
This is an illustrative table. Precise values would be obtained from specific quantum chemical calculations.
Charge Distribution and Bonding Analysis (e.g., NBO)
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution and bonding within a molecule. uni-muenchen.defaccts.de It transforms the complex wave function from a quantum chemical calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. wisc.edu
NBO analysis can quantify the charge on each atom, revealing the polarity of bonds and the location of electron-rich and electron-deficient centers. researchgate.net This information is invaluable for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. The analysis also details donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which represent delocalization and hyperconjugation effects that contribute to molecular stability. wisc.edu
For this compound, NBO analysis would provide the natural atomic charges on the nitrogen, oxygen, and carbon atoms, as well as characterize the nature of the C=O and C=N bonds. It would also reveal delocalization of the nitrogen lone pair electrons into adjacent antibonding orbitals, which is a key feature of amide and lactam systems. Such analyses have been applied to various nitrogen heterocycles to understand their electronic structure and stability. researchgate.netresearchgate.net
A hypothetical NBO analysis summary for this compound is presented below.
| Atom | Natural Charge (e) | NBO | Occupancy |
| N1 | -0.45 | LP (1) N1 | 1.98 |
| C2 | +0.55 | BD (1) C2-O | 1.99 |
| O | -0.60 | LP (1) O | 1.97 |
| N5 | -0.30 | LP (1) N5 | 1.95 |
| C4a | +0.10 | BD (1) C4-C4a | 1.98 |
This table is illustrative. LP denotes a lone pair and BD a bonding orbital. The values are representative of what would be expected for such a system.
Spectroscopic Parameter Prediction via Computational Methods
For instance, calculated Raman spectra, derived from the polarizability tensor, can provide valuable insights into the vibrational modes of a molecule. arxiv.org Machine learning approaches are also being developed to predict these properties with greater efficiency. arxiv.org
In the context of 1,5-naphthyridine derivatives, DFT calculations have been successfully used to predict UV-Vis absorption maxima, aiding in the assignment of experimentally observed electronic transitions. ias.ac.inias.ac.in Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the regiochemistry of substitution on the naphthyridinone ring.
The following table shows a hypothetical comparison between experimental and computationally predicted spectroscopic data for this compound.
| Spectroscopic Parameter | Experimental Value | Calculated Value |
| IR: ν(C=O) (cm⁻¹) | 1680 | 1695 |
| ¹³C NMR: δ(C2) (ppm) | 165 | 168 |
| ¹H NMR: δ(H4) (ppm) | 6.5 | 6.6 |
| UV-Vis: λmax (nm) | 310 | 315 |
This table is for illustrative purposes. The accuracy of the calculated values depends on the level of theory and basis set used.
Medicinal Chemistry Applications and in Vitro Biological Activities of 1,5 Naphthyridin 2 One Scaffolds
The 1,5-Naphthyridine (B1222797) Core as a Privileged Scaffold in Drug Discovery
The 1,5-naphthyridine nucleus is recognized as a privileged structure in drug discovery due to its ability to serve as a versatile template for the synthesis of a wide range of biologically active compounds. nih.gov This scaffold is a key component in numerous compounds with diverse therapeutic applications, including antimicrobial, anticancer, and antiviral agents. nih.gov The nitrogen atoms within the bicyclic system can influence the molecule's properties, contributing to the development of new therapeutic agents. nih.gov
The indole (B1671886) framework, often fused with the 1,5-naphthyridine core, exhibits a high affinity for multiple receptors and enzymes, further solidifying its status as a privileged structure in medicinal chemistry. nih.gov The versatility of the 1,5-naphthyridine scaffold allows for the synthesis of fused heterocyclic systems with a broad spectrum of biological activities. nih.gov For instance, benzo[b] researchgate.netnaphthyridine derivatives have demonstrated notable cytotoxicity against human cancer cell lines and inhibition of topoisomerase II. nih.gov
Structure-Activity Relationship (SAR) Studies of Naphthyridinone Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,5-naphthyridin-2-one derivatives. These studies systematically modify the chemical structure of a compound to understand how these changes affect its biological efficacy.
For instance, in the development of novel bacterial topoisomerase inhibitors (NBTIs), SAR studies on N-1 substituted 1,5-naphthyridin-2-one analogs have been extensively reported. researchgate.netnih.gov These studies led to the identification of compounds like 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTIs with improved potency and a broad spectrum of activity. researchgate.netnih.gov The presence and position of substituents on the naphthyridine ring significantly influence their biological activity. For example, a chlorine atom at the 7-position can enhance antimicrobial and anticancer activity.
In the context of HIV integrase inhibitors, SAR studies of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives revealed that a 7-benzyl substituent is critical for potent enzyme inhibition. nih.gov Furthermore, an N-(2-methoxyethyl)carboxamide moiety at the C-3 position was found to significantly reduce plasma protein binding in vitro. nih.gov
SAR studies on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as anti-mycobacterial agents have also been conducted. nih.gov These studies showed that a compound containing a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) moiety exhibited remarkable anti-tubercular activity. nih.gov
In Vitro Efficacy Studies of Naphthyridinone Derivatives
The 1,5-naphthyridin-2-one scaffold has emerged as a promising framework for the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis.
A library of novel 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives was synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis. researchgate.net Several of these compounds displayed good to moderate activity. researchgate.net In another study, 1,5-naphthyridin-2(1H)-one based 1,2,3-triazole analogues were synthesized and tested for their antitubercular activity against M. tuberculosis mc²6230, with their minimum inhibitory concentrations (MIC) being determined. researchgate.net
Furthermore, derivatives of the related 1,8-naphthyridine (B1210474) scaffold have also shown significant antimycobacterial potential. For instance, some 1,8-naphthyridine-3-carbonitrile analogues displayed moderate to good anti-tuberculosis activity with MIC values of 12.5 μg/mL, and one derivative, ANA-12, demonstrated potent activity with a MIC of 6.25 μg/mL. nih.govbohrium.com
| Compound Class | Target Organism | Key Findings |
| 1,5-Naphthyridin-2(1H)-one based carbohydrazides | M. tuberculosis mc26230 | Several compounds showed good to moderate inhibitory activity. researchgate.net |
| 1,5-Naphthyridin-2(1H)-one based 1,2,3-triazoles | M. tuberculosis mc²6230 | Compounds were evaluated for their minimum inhibitory concentration (MIC). researchgate.net |
| 1,8-Naphthyridine-3-carbonitrile analogues | M. tuberculosis H37Rv | ANA-12 showed potent activity (MIC = 6.25 μg/mL). Other derivatives had moderate to good activity (MIC = 12.5 μg/mL). nih.govbohrium.com |
Anticancer and Cytotoxic Activities against Specific Cell Lines
Derivatives of the 1,5-naphthyridin-2-one scaffold have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.
A novel series of oxazole-incorporated naphthyridine derivatives were designed and synthesized, with their anticancer activities evaluated against human breast cancer (MCF-7), human lung cancer (A549), and human prostate cancer (PC3 & DU-145) cell lines. nih.gov One of the most potent compounds, N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine, which features a 3,4,5-trimethoxy substituent on the aryl moiety attached to the oxazole (B20620) ring, demonstrated significant anticancer activity. Its IC₅₀ values were 0.13 ± 0.095 μM, 0.10 ± 0.084 μM, 0.18 ± 0.087 μM, and 0.15 ± 0.076 μM against PC3, A549, MCF-7, and DU-145 cell lines, respectively. nih.gov Other derivatives with 3,5-dimethoxyphenyl, 4-methoxyphenyl, and 3,5-dimethylphenyl substituents also showed notable anticancer activities. nih.gov
The cytotoxic activities of a series of naphthyridine derivatives were assessed against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov The IC₅₀ values for these compounds ranged widely, from 0.7 µM to 172.8 µM for HeLa cells, 0.1 µM to 102.9 µM for HL-60 cells, and 2.7 µM to 124.6 µM for PC-3 cells. nih.gov Notably, compounds with a methyl group at the C-6 position were more potent than the reference drug colchicine (B1669291) in HeLa cells. nih.gov The introduction of a naphthyl ring at the C-2 position significantly enhanced cytotoxic activity, with IC₅₀ values of 1.5, 0.8, and 0.1 µM against HL-60 cells for specific derivatives. nih.gov
Naturally occurring 1,5-naphthyridine derivatives have also been investigated for their anticancer potential. Canthin-6-one and 10-methoxycanthin-6-one displayed significant anticancer effects against DU145 prostate and HCC 1395 human breast cancer cell lines. nih.gov 10-methoxycanthin-6-one was particularly active against the DU145 cell line, with an IC₅₀ value of 1.58 µg/mL. nih.gov Furthermore, aaptamine (B1664758) and its derivatives, demethyl(oxy)aaptamine and isoaaptamine, have shown significant anticancer potency against a panel of human cancer cell lines, including THP-1 human leukemia, HeLa cervical cancer, and various breast cancer cell lines (T-47D, MCF-7, MDA-MB-231). nih.gov For instance, demethyl(oxy)aaptamine was most potent against MCF-7 and MDA-MB-231 cell lines with IC₅₀ values of 23.11 µM and 19.34 µM, respectively. nih.gov
Fused 1,5-naphthyridine derivatives have also been explored as topoisomerase I inhibitors, demonstrating cytotoxic effects on A549 (lung adenocarcinoma) and SKOV3 (ovarian carcinoma) cell lines. researchgate.net
Table 1: Anticancer and Cytotoxic Activities of 1,5-Naphthyridin-2-one Derivatives against Specific Cell Lines
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine | PC3 (Prostate) | 0.13 ± 0.095 μM | nih.gov |
| N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine | A549 (Lung) | 0.10 ± 0.084 μM | nih.gov |
| N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine | MCF-7 (Breast) | 0.18 ± 0.087 μM | nih.gov |
| N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine | DU-145 (Prostate) | 0.15 ± 0.076 μM | nih.gov |
| Naphthyridine derivative with C-2 naphthyl ring | HL-60 (Leukemia) | 0.1 µM | nih.gov |
| Naphthyridine derivative with C-2 naphthyl ring | HeLa (Cervical) | 0.7 µM | nih.gov |
| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | nih.gov |
| Demethyl(oxy)aaptamine | MCF-7 (Breast) | 23.11 µM | nih.gov |
| Demethyl(oxy)aaptamine | MDA-MB-231 (Breast) | 19.34 µM | nih.gov |
| Isoaaptamine | T-47D (Breast) | 30.13 µM | nih.gov |
Anti-inflammatory Properties (e.g., NO production inhibition)
Certain 1,5-naphthyridine derivatives have demonstrated anti-inflammatory activities. A study on canthinone-type alkaloids, which contain a 1,5-naphthyridine ring system, isolated from the bark of Ailanthus altissima, revealed their potential to inhibit nitric oxide (NO) production. nih.gov Several of these derivatives showed a strong inhibitory effect on lipopolysaccharide (LPS)-induced NO production in the RAW 264.7 murine macrophage cell line, with IC₅₀ values ranging from 7.73 to 15.09 μM. nih.gov
Furthermore, novel 1,5-naphthyridine alkaloids, quassidine E and canthin-16-one-14-butyric acid, isolated from Picrasma quassioides, were found to reduce the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α in LPS-induced RAW 264.7 cells, with IC₅₀ values in the range of 20.51–66.96 μM. mdpi.com While research into the anti-inflammatory properties of synthetic 1,5-naphthyridin-2-ones is ongoing, these findings from naturally occurring analogues highlight the potential of this scaffold in developing new anti-inflammatory agents. researchgate.net
Antiviral Activities (e.g., HIV integrase inhibitors)
The 1,5-naphthyridin-2-one scaffold has been identified as a promising framework for the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. A series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit HIV integrase. researchgate.net These compounds achieved low nanomolar IC₅₀ values in an HIV-integrase strand transfer assay. researchgate.net The presence of a 7-benzyl substituent was found to be crucial for potent enzyme inhibition. researchgate.net
One notable derivative, GSK364735 (a 4-hydroxy-2-oxo-1,2-dihydro-1,5-naphthyridine), demonstrated robust potency in inhibiting HIV replication, with EC₅₀ values of 1.2 and 5 nM in peripheral blood mononuclear cells (PBMCs) and MT-4 cells, respectively. nih.gov Further structure-activity relationship studies on naphthyridinone-containing inhibitors, designed through the incorporation of a nitrogen atom into the fused rings of elvitegravir, resulted in compounds with low nanomolar potencies, such as one derivative with an EC₅₀ of 7.6 nM. brieflands.com These findings underscore the potential of the 1,5-naphthyridin-2-one scaffold in the design of novel and potent HIV-1 integrase inhibitors. researchgate.netnih.govbrieflands.com
Antiparasitic Activities (e.g., Plasmodium falciparum, Trypanosoma cruzi)
Derivatives of 1,5-naphthyridine have shown promising activity against various parasites, including those responsible for malaria and Chagas disease. A medicinal chemistry program based on a 2,8-disubstituted-1,5-naphthyridine hit from the Medicines for Malaria Venture Pathogen Box led to the development of compounds with potent antiplasmodial activity against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum. researchgate.net These compounds were found to act as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). researchgate.net Further optimization of this series led to compounds with dual inhibition of both PfPI4K and hemozoin formation. nih.gov
In the quest for new treatments for visceral leishmaniasis, a series of fused 1,5- and 1,8-naphthyridines were evaluated for their antileishmanial effects against Leishmania infantum. The study revealed that the substitution pattern on the naphthyridine core significantly influences the activity. researchgate.net While specific IC₅₀ values for 1,5-naphthyridin-2-one derivatives against Trypanosoma cruzi are not extensively documented in the provided context, the broad antiparasitic potential of the wider naphthyridine class suggests this is a viable area for future investigation. csic.esed.ac.uk
Other Notable In Vitro Biological Effects (e.g., immunomodulatory, antianxiety, antidepressant, antienzymatic)
Beyond the aforementioned activities, the 1,5-naphthyridine scaffold has been associated with a range of other in vitro biological effects.
Immunomodulatory Effects: The naturally occurring 1,5-naphthyridine alkaloid, canthin-6-one, has demonstrated immunomodulatory activity. In a rat model of drug-induced colitis, it was found to reduce the production of pro-inflammatory mediators including TNF-α, IL-1β, and IL-12p70. nih.gov
Antianxiety and Antidepressant-like Effects: While much of the research in this area has focused on the 1,8-naphthyridine isomer, some studies suggest the potential of the broader naphthyridine class in modulating neurological pathways. consensus.apptandfonline.com For instance, a novel 5-HT3 receptor antagonist, 2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid (7e), has shown antidepressant and anxiolytic-like effects in rodent models. consensus.app Although not a 1,5-naphthyridin-2-one, this highlights the potential of the naphthyridine scaffold to interact with targets relevant to anxiety and depression. researchgate.netplos.org
Antienzymatic Activity: The 1,5-naphthyridin-2-one scaffold is a known inhibitor of various enzymes. For example, derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5, with some compounds inhibiting ALK5 autophosphorylation with IC₅₀ values as low as 4 and 6 nM. nih.gov Additionally, fused 1,5-naphthyridine derivatives have been shown to be effective topoisomerase I inhibitors. researchgate.net
Ligand Design and Computational Drug Design Approaches (e.g., Docking Studies)
Computational methods, particularly molecular docking, have played a crucial role in the design and optimization of 1,5-naphthyridin-2-one-based ligands.
In the development of anticancer agents, molecular docking simulations have been used to validate the experimental findings for oxazole-incorporated naphthyridine derivatives. These studies indicated a better interaction energy and profile for the most active compounds within the target protein. nih.gov Similarly, docking studies of 1,5-naphthyridin-2-one-1,2,3-triazole hybrids against dihydrofolate reductase have provided insights into their binding interactions, supporting their observed antitubercular activity. nih.gov
For antiviral applications, the binding mode of 1,5-naphthyridine derivatives as TGF-β type I receptor (ALK5) inhibitors was confirmed by X-ray crystallography, which aligned with the binding mode initially proposed from docking studies. nih.gov In the context of HIV-1 integrase inhibitors, quantitative structure-activity relationship (QSAR) modeling has been employed to understand the relationship between the chemical structures of naphthyridine derivatives and their inhibitory activities, aiding in the rational design of more potent compounds. pnas.org
Molecular docking has also been instrumental in elucidating the potential mechanisms of action for antiparasitic 1,5-naphthyridine derivatives. For instance, docking studies were performed on major protein targets of Trypanosoma cruzi and Plasmodium falciparum to understand the potential antitrypanosomal and antiplasmodial activities of isolated compounds. csic.es
Applications Beyond Medicinal Chemistry for 1,5 Naphthyridin 2 One Systems
Use as Building Blocks in Complex Organic Synthesis
The 1,5-naphthyridine (B1222797) framework, particularly in its functionalized forms, serves as a crucial building block in the assembly of more complex molecular architectures. alfa-chemistry.com Organic building blocks are organic compounds possessing functional groups that are utilized for the bottom-up, modular synthesis of larger, more intricate structures such as metal-organic frameworks and supramolecular complexes. alfa-chemistry.com The strategic use of these building blocks allows for precise control over the final compound's structure and properties. alfa-chemistry.com
One notable example is the use of 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one as a precursor for synthesizing more elaborate molecules. The presence of the chlorine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions facilitate the introduction of aryl and amino groups, respectively, paving the way for a diverse range of derivatives.
Furthermore, the 1,5-naphthyridine core is integral to the synthesis of fused heterocyclic systems. mdpi.comresearchgate.net For instance, they are precursors for fused systems like indeno Current time information in Bangalore, IN.rsc.orgnaphthyridines, which can be synthesized via methods such as Pd-catalyzed cross-coupling or photocyclization. These fused structures are of interest for their potential applications in materials science and as scaffolds for novel ligands. The ability to construct such complex molecules from relatively simple 1,5-naphthyridin-2-one starting materials highlights their importance as versatile building blocks in modern organic synthesis. thieme.de
| Reaction Type | Reactant | Key Reagents/Catalysts | Product Type | Reference |
| Suzuki-Miyaura Coupling | 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |
| Buchwald-Hartwig Amination | 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |
| Annulation Reaction | 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Fused pyrano[3,4-b]pyridine derivative |
Role in Catalysis (e.g., as Hydrogen-Atom Transfer (HAT) Organocatalysts)
The exploration of 1,5-naphthyridine derivatives in the field of organocatalysis is an emerging area of research. Specifically, their potential as hydrogen-atom transfer (HAT) organocatalysts has been investigated. HAT catalysis is a powerful tool in organic synthesis, enabling the activation of C-H bonds.
In a study focused on the design of new HAT organocatalysts, a derivative of 1,5-naphthyridine was synthesized and evaluated. rsc.orgresearchgate.net The study involved the photoinduced C-H alkylation of toluene (B28343) with 2-benzylidenemalononitrile. rsc.orgresearchgate.net However, the 1,5-naphthyridine-derived organocatalyst exhibited low reactivity in this specific transformation, yielding only a 25% conversion to the desired product. rsc.orgresearchgate.net In contrast, other organocatalysts derived from different heterocyclic scaffolds, such as 1-methyl-1H-imidazole and 1-methyl-1H-1,2,4-triazole, demonstrated excellent catalytic performance with yields up to 95%. rsc.org
While this particular study showed limited success for the 1,5-naphthyridine catalyst, it underscores the ongoing investigation into the catalytic applications of this heterocyclic system. rsc.org Further structural modifications and exploration of different reaction types may yet unveil the potential of 1,5-naphthyridine derivatives as effective organocatalysts. The transfer hydrogenation of N-heteroarenes has been achieved through homogeneous non-noble metal-catalysis, where the combination of Co(BF₄)₂·6H₂O with a specific phosphine (B1218219) ligand was able to reduce 1,5-naphthyridines. mdpi.com
| Catalyst System | Reaction Type | Substrates | Yield | Reference |
| 1,5-Naphthyridine-derived HAT organocatalyst | Photoinduced C-H alkylation | Toluene, 2-benzylidenemalononitrile | 25% | rsc.orgresearchgate.net |
| Co(BF₄)₂·6H₂O / tris(2-(diphenylphosphino)-phenyl)phosphine | Transfer hydrogenation | 1,5-Naphthyridines | Not specified | mdpi.com |
Formation of Metal Complexes and Coordination Chemistry
The nitrogen atoms within the 1,5-naphthyridine ring system possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This ability to form stable metal complexes has led to significant research in the field of coordination chemistry. mdpi.com
1,5-Naphthyridine can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. nih.gov For example, new polynuclear silver(I) complexes with 1,5-naphthyridine have been synthesized, where the 1,5-naphthyridine unit bridges two Ag(I) ions. nih.gov Similarly, dinuclear first-row transition metal complexes have been prepared using a dinucleating ligand based on 1,8-naphthyridine (B1210474), which provides a rigid coordination pocket. rsc.org
The coordination of 1,5-naphthyridin-2-one derivatives to metal centers can also occur through N,O-chelation, involving a nitrogen atom and the oxygen of the carbonyl group. This mode of coordination can stabilize the resulting complex and influence its properties. The formation of metal complexes with 1,5-naphthyridine derivatives has been explored with a variety of metals, including cadmium, cobalt, copper, magnesium, manganese, ruthenium, and zinc. rsc.orgnih.gov These complexes are of interest for their potential applications in catalysis and materials science. mdpi.com
| Metal Ion | Ligand | Complex Type | Coordination Mode | Reference |
| Silver(I) | 1,5-Naphthyridine | Polynuclear | Bridging | nih.gov |
| First-row transition metals | DPFN (1,8-naphthyridine based) | Dinuclear | Pseudo-octahedral | rsc.org |
| Cadmium, Cobalt, Copper | 1,5-Naphthyridinone derivative | Not specified | N,O-chelation | |
| Zinc(II), Cobalt(II), Nickel(II) | 1,5-Naphthyridine derivative | ML₂ type | Not specified | nih.gov |
| Europium(III) | 4-Hydroxy-1,5-naphthyridine derivative | Not specified | Not specified | nih.gov |
Optical and Photophysical Applications
The rigid and planar structure of the 1,5-naphthyridine core, combined with its extended π-electron system, imparts interesting optical and photophysical properties to its derivatives. niscpr.res.in These properties make them promising candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. niscpr.res.inmdpi.com
Fused heterocyclic compounds containing the naphthyridine scaffold are often rigid and stable, exhibiting high thermal and photochemical stability, which are desirable characteristics for optoelectronic materials. niscpr.res.in For instance, certain pyrrolo[3,2-c] Current time information in Bangalore, IN.mdpi.comnaphthyridin-11(10H)-one derivatives have been synthesized and shown to possess favorable photophysical properties. niscpr.res.in These compounds absorb light in the near-visible region and emit in the visible region (400-550 nm), making them suitable as fluorophores for OLEDs. niscpr.res.in The absorption and emission wavelengths of these derivatives can be tuned by the introduction of different substituents. niscpr.res.in
Furthermore, a fluorescent amino acid has been developed based on the 1,5-naphthyridin-2(1H)-one fluorophore, which is a structural component of the fluorescent natural products amarastelline A and nigakinone. researchgate.net This fluorescent amino acid exhibits a solvent-polarity-dependent change in its fluorescence ratio, suggesting its potential use as a sensor for probing the polarity of its microenvironment. researchgate.net The development of such fluorescent probes based on the 1,5-naphthyridin-2-one scaffold opens up possibilities for their use in chemical biology and materials science. mdpi.com
| Compound Class | Absorption Max (λmax) | Emission Max (λem) | Quantum Yield (ΦF) | Potential Application | Reference |
| Pyrrolo[3,2-c] Current time information in Bangalore, IN.mdpi.comnaphthyridin-11(10H)-one derivatives | 331-392 nm (in DMF) | 421-492 nm (in DMF) | 0.23-0.34 | Organic Light-Emitting Diodes (OLEDs) | niscpr.res.in |
| 1,6-Naphthyridin-7(6H)-ones | Visible absorption | Varies with solvent | High, solvent-dependent | Fluorescent probes, nucleoside analogues | mdpi.com |
| 1,5-Naphthyridin-2(1H)-one based fluorescent amino acid | Not specified | Ratiometric emission at 370/480 nm | Not specified | Polarity-sensitive fluorescent sensor | researchgate.net |
Conclusions and Future Research Perspectives
Synthesis of Novel Saturated and Fused 4aH-1,5-Naphthyridin-2-one Analogues
The synthesis of new derivatives of the 1,5-naphthyridin-2-one core is a cornerstone of ongoing research. Efforts are increasingly directed towards creating saturated and fused analogues to explore new chemical space and biological activities.
The construction of the 1,5-naphthyridine (B1222797) scaffold is often achieved through established methods like the Friedländer, Skraup, and hetero-Diels-Alder reactions. mdpi.comencyclopedia.pubnih.gov These classical synthetic protocols provide a robust foundation for generating a diverse range of derivatives. encyclopedia.pubnih.gov For instance, the aza-Diels-Alder reaction, also known as the Povarov reaction, has been successfully employed to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives with control over stereochemistry. mdpi.comnih.gov Subsequent aromatization of these tetrahydro-1,5-naphthyridines can yield the corresponding 4-phenyl-1,5-naphthyridines. mdpi.comnih.gov
Furthermore, the synthesis of fused 1,5-naphthyridine systems is an area of significant interest. These can be categorized based on the nature of the fused ring, including carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulfur heterocycles. mdpi.comencyclopedia.pubnih.govresearchgate.net For example, hybrid tetrahydro Current time information in Bangalore, IN.acs.orgnaphthyridine and Current time information in Bangalore, IN.acs.orgnaphthyridine derivatives fused with chromenes and chromen-2-ones have been synthesized in good to high yields via an intramolecular [4+2] cycloaddition reaction. mdpi.com Similarly, microwave-mediated intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines have been used to prepare 5,6-dihydrobenzo[c] Current time information in Bangalore, IN.acs.orgnaphthyridines. nih.gov The synthesis of thieno Current time information in Bangalore, IN.acs.orgnaphthyridines has been achieved through a one-stage procedure involving a Pd(PPh3)4-catalyzed cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids. mdpi.com
Recent research has also explored the synthesis of novel 1,5-naphthyridin-2(1H)-one based 1,2,3-triazole analogues through a series of reactions including protection, oxidation, cyclization, and click chemistry. researchgate.netnih.gov
Advanced Mechanistic Studies of this compound Reactions
A deeper understanding of the reaction mechanisms involving the this compound scaffold is crucial for the rational design of new synthetic routes and for predicting the reactivity of these compounds. The reactivity of 1,5-naphthyridines shares similarities with that of quinolines. nih.gov
Key areas of mechanistic investigation include:
Electrophilic Substitution Reactions: Like other pyridine-based systems, 1,5-naphthyridines undergo electrophilic substitution, including N-alkylation. nih.govnih.gov
Nucleophilic Substitution Reactions: These reactions are also common, allowing for the introduction of various functional groups. nih.gov
Oxidation and Reduction: The 1,5-naphthyridine ring can be subjected to both oxidation and reduction reactions, leading to a wider range of derivatives.
Cycloaddition Reactions: The Gould-Jacobs reaction is a notable example, where the regioselectivity of the thermal cyclization of (pyridyl)aminomethylenemalonates can be controlled to favor either the kinetic (pyridopyrimidinone) or the thermodynamic (naphthyridinone) product depending on the reaction conditions. researchgate.net DFT calculations have been employed to gain further insight into the mechanistic pathways of this reaction. researchgate.net
Catellani-type Reactions: A Catellani-type mechanism involving vinylic C-H cleavage has been proposed for the synthesis of benzopyran-fused 2-quinolones, with supporting evidence from control experiments and density functional theory (DFT) calculations. rsc.org
Exploration of New Biological Targets and Pathways for 1,5-Naphthyridin-2-one Scaffolds
The 1,5-naphthyridin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. mdpi.com These include antitumor, antimicrobial, and enzyme inhibitory properties.
Key Biological Activities and Targets:
| Biological Activity | Target/Mechanism | Example Derivatives |
| Antitubercular | Inhibition of Mycobacterium tuberculosis dihydrofolate reductase. nih.gov | 1,5-Naphthyridin-2(1H)-one based 1,2,3-triazole analogues. researchgate.netnih.gov |
| Anticancer | Inhibition of tankyrases (members of the PARP superfamily). bath.ac.uk Dual inhibition of PI3K/mTOR kinases. encyclopedia.pub Inhibition of Topoisomerase I. researchgate.netnih.gov | 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones. bath.ac.uk PF-04979064 (a tricyclic imidazo (B10784944) Current time information in Bangalore, IN.acs.orgnaphthyridine). encyclopedia.pub Tetrahydroquinolino[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridin-6(5H)-one. researchgate.net |
| Antimalarial | Dual inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. acs.org | 2,8-disubstituted-1,5-naphthyridines. acs.org |
| Antibacterial | Inhibition of bacterial topoisomerase. mdpi.com | 1,5-naphthyridinone derivatives. mdpi.com |
| Antiviral (HIV) | Inhibition of HIV-1 reverse transcriptase. nih.gov | N/A |
Future research will likely focus on identifying novel biological targets and elucidating the specific pathways through which these compounds exert their effects. This will involve screening against a wider range of cell lines and enzymes, as well as employing techniques like molecular docking to predict potential interactions.
Development of Structure-Based Design Principles for Targeted Applications
The development of structure-based design principles is essential for creating 1,5-naphthyridin-2-one derivatives with enhanced potency and selectivity for specific biological targets. This approach relies on understanding the structure-activity relationships (SAR) of these compounds.
For instance, in the development of tankyrase inhibitors, the introduction of a ring-nitrogen in arylnaphthyridinones led to a significant loss in activity compared to their carbocyclic analogues. bath.ac.uk However, methylation and reduction of the 7-aryl-1,6-naphthyridin-5-ones resulted in potent inhibitors. bath.ac.uk Similarly, SAR studies of 2,8-disubstituted-1,5-naphthyridines as antimalarial agents revealed that varying substituents at the C2 and C8 positions significantly impacted their physicochemical properties and biological activity. acs.org
The selection of the central molecular scaffold is a critical first step in any drug discovery project. mdpi.com The 1,5-naphthyridine framework serves as a versatile starting point for introducing a variety of substituents to interact with biological receptors. mdpi.com
Integration of Computational and Experimental Methodologies for Comprehensive Understanding
The synergy between computational and experimental approaches is becoming increasingly vital for a comprehensive understanding of this compound chemistry and biology.
Computational methods, such as Density Functional Theory (DFT) calculations, are being used to:
Investigate reaction mechanisms, as seen in the study of the Gould-Jacobs reaction. researchgate.net
Propose mechanisms for reactions like the Catellani-type reaction. rsc.org
Calculate properties such as proton affinities and polarizabilities of polycyclic aromatic nitrogen heterocyclics, including 1,5-naphthyridine. researchgate.net
Experimental techniques provide the necessary validation for these computational models. For example, a combined computational and experimental study was conducted on the vinylogous Catellani reaction. rsc.org Similarly, molecular docking studies have been used to complement experimental findings on the antitubercular activity of 1,5-naphthyridin-2(1H)-one derivatives, providing insights into their binding interactions with target enzymes. nih.gov
Challenges and Opportunities in the Field of this compound Research
Despite the significant progress, several challenges and opportunities remain in the field of this compound research.
Challenges:
Synthesis: Developing efficient and stereoselective synthetic routes to complex, multi-substituted analogues remains a challenge.
Selectivity: Achieving high selectivity for specific biological targets over others to minimize off-target effects is a constant hurdle in drug development.
Drug Resistance: The emergence of drug-resistant strains of pathogens necessitates the continuous development of new antimicrobial agents.
Opportunities:
Novel Scaffolds: The exploration of saturated and fused 1,5-naphthyridin-2-one systems opens up avenues for discovering compounds with novel biological activities.
New Biological Targets: The vast biological space remains largely unexplored, offering opportunities to identify new targets for these versatile scaffolds.
Methodological Advancements: The integration of advanced computational tools with high-throughput experimental screening can accelerate the discovery and optimization of new lead compounds.
Catalysis: The development of new catalytic systems, such as HAT organocatalysts, could enable novel C-H functionalization reactions of these heterocyclic systems. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
